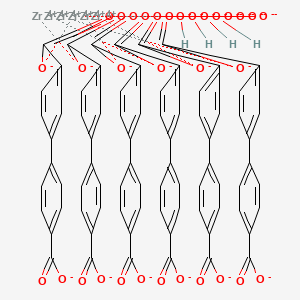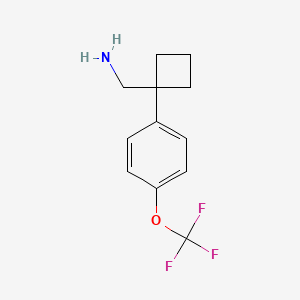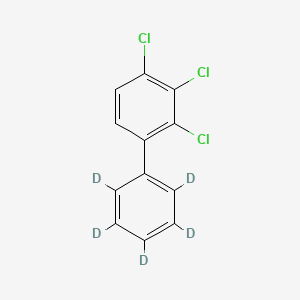
2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,4-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and environmental science .
Méthodes De Préparation
The synthesis of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,3,4-Trichlorobiphenyl. This process can be achieved through several synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reaction of 2,3,4-Trichlorobiphenyl with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .
Analyse Des Réactions Chimiques
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include hydroxylated, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Science: Used as a tracer to study the environmental fate and transport of PCBs.
Chemistry: Employed in studies involving isotope effects and reaction mechanisms.
Biology and Medicine: Utilized in research on the toxicological effects of PCBs and their metabolites.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the environment, it undergoes oxidation by hydroxyl radicals, leading to the formation of hydroxylated products . These products can further react with other atmospheric constituents, resulting in complex degradation pathways. In biological systems, PCBs can interact with cellular receptors and enzymes, leading to various toxicological effects .
Comparaison Avec Des Composés Similaires
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is similar to other deuterated PCBs, such as:
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
- 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4
These compounds share similar structural features and isotopic labeling, but differ in the position and number of chlorine and deuterium atoms. The uniqueness of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific deuteration pattern, which makes it particularly useful for certain types of research applications .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
262.6 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
Clé InChI |
IUYHQGMDSZOPDZ-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
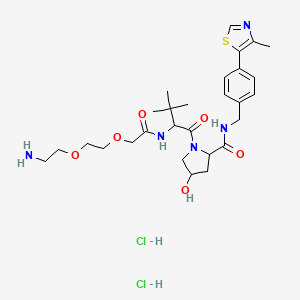
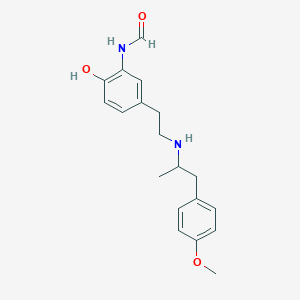

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)

